Flualamide
Overview
Description
Flutamide is a nonsteroidal antiandrogen compound primarily used in the treatment of prostate cancer. It was initially synthesized as a bacteriostatic agent but later found to possess potent antiandrogenic properties . Flutamide competes with androgens like testosterone and dihydrotestosterone for binding to androgen receptors in tissues such as the prostate gland, thereby inhibiting their effects .
Preparation Methods
Flutamide can be synthesized through various methods. One common synthetic route involves the reaction of 4-nitro-3-trifluoromethyl aniline with isobutyryl chloride in the presence of a base, such as pyridine, to form the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Flutamide undergoes several types of chemical reactions, including:
Oxidation: Flutamide can be oxidized to form its active metabolite, 2-hydroxyflutamide.
Reduction: The nitro group in flutamide can be reduced to an amine group under specific conditions.
Substitution: Flutamide can undergo substitution reactions, particularly at the trifluoromethyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas in the presence of a catalyst for reduction . Major products formed from these reactions include 2-hydroxyflutamide and various substituted derivatives .
Scientific Research Applications
Flutamide has a wide range of scientific research applications:
Mechanism of Action
Flutamide acts as a selective antagonist of the androgen receptor. It competes with androgens like testosterone and dihydrotestosterone for binding to androgen receptors in tissues such as the prostate gland . By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow . Flutamide is a prodrug that is metabolized in the liver to its active form, 2-hydroxyflutamide, which exerts the antiandrogenic effects .
Comparison with Similar Compounds
Flutamide is often compared with other nonsteroidal antiandrogens such as bicalutamide and enzalutamide. These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and side effect profiles . For example:
Bicalutamide: Has a longer half-life and is taken once daily, making it more convenient for patients.
Enzalutamide: Has a higher potency and better safety profile compared to flutamide.
Similar compounds include:
- Bicalutamide
- Enzalutamide
- Nilutamide
Flutamide remains unique due to its specific chemical structure and historical significance as one of the first nonsteroidal antiandrogens used in clinical practice .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-prop-2-enoxy-4-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-4-11-24-15-12-13(17(18,19)20)7-8-14(15)16(23)21-9-10-22(5-2)6-3/h4,7-8,12H,1,5-6,9-11H2,2-3H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPORGATXHNRFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)C(F)(F)F)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863489 | |
Record name | 2-(Allyloxy)-N-(2-(diethylamino)ethyl)-alpha,alpha,alpha-trifluoro-p-toluamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5107-49-3 | |
Record name | Flualamide [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005107493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Allyloxy)-N-(2-(diethylamino)ethyl)-alpha,alpha,alpha-trifluoro-p-toluamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUALAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57F7CWY79K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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